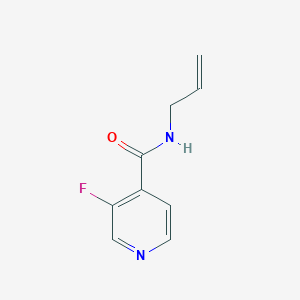
3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through various methods, such as nucleophilic substitution, electrophilic fluorination, and transition metal-catalyzed reactions . Specific reaction conditions, such as temperature, solvents, and catalysts, depend on the chosen synthetic route.
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and cost-effective methods. These methods may include continuous flow processes and the use of readily available starting materials. The choice of method depends on factors such as yield, purity, and environmental impact .
化学反応の分析
Types of Reactions
3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions at the fluorine or other positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
科学的研究の応用
3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of new materials with enhanced properties.
作用機序
The mechanism of action of 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to its biological effects .
類似化合物との比較
Similar Compounds
- 2-fluoropyridine
- 4-fluoropyridine
- 3-chloro-N-(prop-2-en-1-yl)pyridine-4-carboxamide
Uniqueness
3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide is unique due to the presence of both a fluorine atom and a prop-2-en-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications .
生物活性
3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Profile
Chemical Structure : The compound features a pyridine ring with a fluorine substituent and an amide functional group, which are critical for its biological activity.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, which may contribute to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as a lead compound in the development of new antibiotics.
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells by targeting specific signaling pathways.
Case Studies
-
Anticancer Activity Evaluation
- A study evaluated the effects of this compound on HepG2 liver cancer cells, noting significant inhibition of cell proliferation with an IC50 value indicative of potent activity.
- The compound's effects were compared to established chemotherapeutics, demonstrating comparable efficacy in certain contexts.
-
Antimicrobial Testing
- In vitro assays against common pathogens revealed that the compound had a minimum inhibitory concentration (MIC) that positions it as a promising candidate for further development in antimicrobial therapies.
Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant inhibition of HepG2 cells; IC50 values comparable to doxorubicin | |
| Antimicrobial Activity | Effective against various bacterial strains; MIC values suggest strong potential | |
| Mechanism Insights | Enhanced binding affinity due to fluorine; interaction with key enzymes/receptors |
特性
IUPAC Name |
3-fluoro-N-prop-2-enylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOYTCLXXKBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














